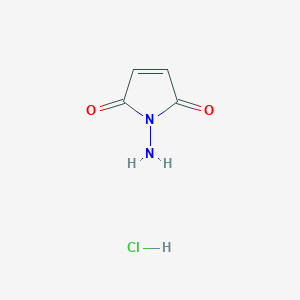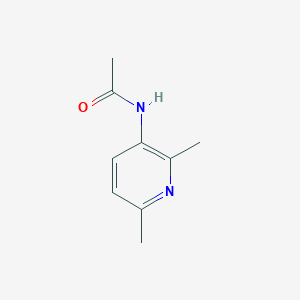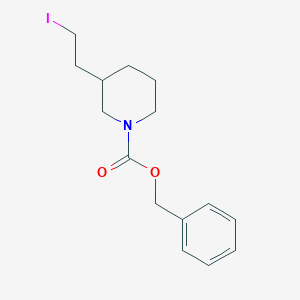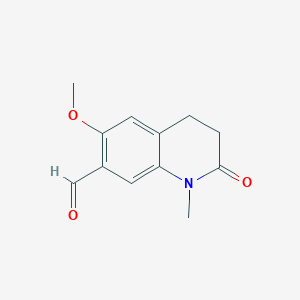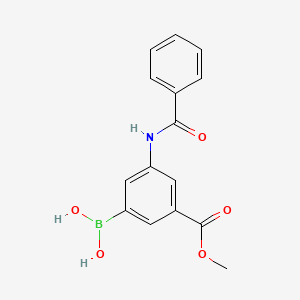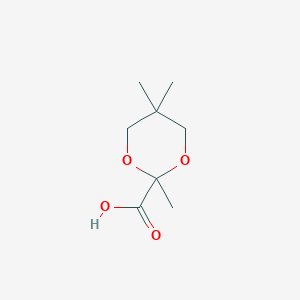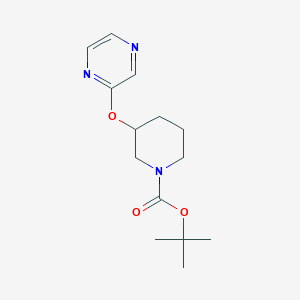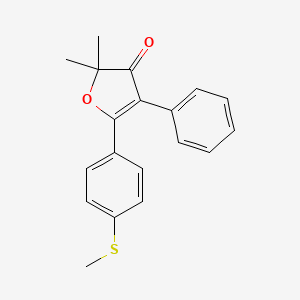
2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one is an organic compound that belongs to the furan family This compound is characterized by its unique structure, which includes a furan ring substituted with phenyl and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of alcohols or other reduced derivatives.
Substitution: The phenyl and methylthio groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A related compound with a similar furan ring structure but different substituents.
4-Phenylfuran: Another furan derivative with a phenyl group but lacking the methylthio substituent.
Uniqueness
2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one is unique due to the presence of both phenyl and methylthio groups, which impart specific chemical properties and potential applications. Its distinct structure allows for unique interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H18O2S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,2-dimethyl-5-(4-methylsulfanylphenyl)-4-phenylfuran-3-one |
InChI |
InChI=1S/C19H18O2S/c1-19(2)18(20)16(13-7-5-4-6-8-13)17(21-19)14-9-11-15(22-3)12-10-14/h4-12H,1-3H3 |
InChI Key |
TWKWROGLONMDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


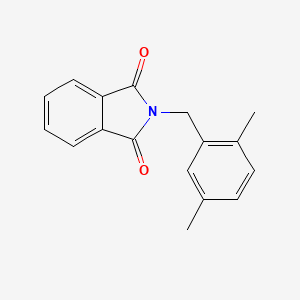
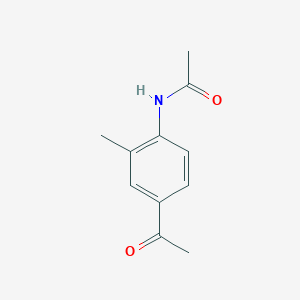
![4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)

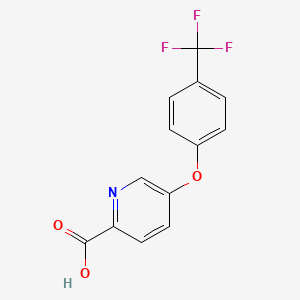
![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)

